molecular formula C9H8ClFO2 B3228139 3-(2-Chloro-3-fluorophenyl)propanoic acid CAS No. 1261729-64-9

3-(2-Chloro-3-fluorophenyl)propanoic acid

Cat. No.: B3228139
CAS No.: 1261729-64-9
M. Wt: 202.61
InChI Key: VLSVTWDYTKKYAA-UHFFFAOYSA-N
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Description

3-(2-Chloro-3-fluorophenyl)propanoic acid is a useful research compound. Its molecular formula is C9H8ClFO2 and its molecular weight is 202.61. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Chloro-3-fluorophenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Chloro-3-fluorophenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-chloro-3-fluorophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO2/c10-9-6(4-5-8(12)13)2-1-3-7(9)11/h1-3H,4-5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLSVTWDYTKKYAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)Cl)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3-(2-Chloro-3-fluorophenyl)propanoic Acid for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical and physical properties, analytical methodologies, and potential applications of 3-(2-Chloro-3-fluorophenyl)propanoic acid. By synthesizing fundamental data with practical insights, this document aims to provide a thorough understanding of this compound for its effective utilization in research and development.

Part 1: Foundational Physicochemical Properties

The precise characterization of a molecule is paramount for its application in any scientific endeavor. This section outlines the core physicochemical properties of 3-(2-Chloro-3-fluorophenyl)propanoic acid, derived from its chemical formula and structure.

Molecular Structure and Identity

The foundational identity of 3-(2-Chloro-3-fluorophenyl)propanoic acid is rooted in its unique molecular structure. This compound is a derivative of propanoic acid, featuring a phenyl group at the third carbon, which is further substituted with a chlorine atom at the second position and a fluorine atom at the third position.

The systematic IUPAC name for this compound is 3-(2-Chloro-3-fluorophenyl)propanoic acid.

  • Chemical Formula: C₉H₈ClFO₂

  • Molecular Weight: 202.61 g/mol

Key Physicochemical Data

A summary of the key quantitative data for 3-(2-Chloro-3-fluorophenyl)propanoic acid and its closely related isomers is presented in the table below. This allows for a comparative understanding of how substituent positioning can influence physical properties.

Property3-(2-Chloro-3-fluorophenyl)propanoic acid (Predicted)3-(4-Chloro-3-fluorophenyl)propionic acid3-(2-Chlorophenyl)propionic acid3-(2-Fluorophenyl)propionic acid
Molecular Weight ( g/mol ) 202.61202.61184.62[1]168.17
Linear Formula C₉H₈ClFO₂C₉H₈ClFO₂C₉H₉ClO₂C₉H₉FO₂
Physical Form Solid (Predicted)SolidWhite to yellow powder or crystalsSolid
Melting Point (°C) Not available80-8493-95 (for a synthesized sample)[2]Not available
Purity Not available98%98%97%

Part 2: Synthesis and Spectroscopic Characterization

The synthesis and analytical confirmation of the molecular structure are critical steps in the research and development workflow. This section provides insights into potential synthetic routes and the expected spectroscopic data for 3-(2-Chloro-3-fluorophenyl)propanoic acid, based on established methods for analogous compounds.

Synthetic Pathways

The synthesis of phenylpropanoic acid derivatives often involves the hydrogenation of the corresponding cinnamic acid derivative. A plausible synthetic route for 3-(2-Chloro-3-fluorophenyl)propanoic acid would be the reduction of 2-chloro-3-fluorocinnamic acid.

A general procedure, adapted from the synthesis of 3-(2-chlorophenyl)propanoic acid, is as follows:

  • Hydrogenation: 2-Chloro-3-fluorocinnamic acid is dissolved in a suitable solvent, such as glacial acetic acid.

  • The solution is subjected to hydrogenation in the presence of a catalyst, typically 10% palladium on charcoal, under a hydrogen atmosphere (e.g., 45 psi).

  • Upon completion of the reaction, a conventional work-up, including solvent removal and purification, would yield the desired 3-(2-Chloro-3-fluorophenyl)propanoic acid.

This process is depicted in the following workflow diagram:

SynthesisWorkflow Start 2-Chloro-3-fluorocinnamic acid Step1 Dissolve in Glacial Acetic Acid Start->Step1 Step2 Hydrogenation (10% Pd/C, H2 pressure) Step1->Step2 Step3 Work-up and Purification Step2->Step3 End 3-(2-Chloro-3-fluorophenyl)propanoic acid Step3->End DrugDevelopment Start 3-(2-Chloro-3-fluorophenyl)propanoic acid Step1 Chemical Modification (e.g., Amide/Ester Formation) Start->Step1 Step2 Synthesis of Novel Drug Candidate Step1->Step2 Step3 Biological Evaluation (e.g., EP3 Receptor Antagonism) Step2->Step3 End Lead Compound Optimization Step3->End

Caption: Role as a building block in drug discovery.

Analogs of phenylpropanoic acid have been investigated for various therapeutic targets. For instance, 3-(2-aminocarbonylphenyl)propanoic acid analogs have been synthesized and evaluated as potent and selective EP3 receptor antagonists.[3] This suggests that derivatives of 3-(2-Chloro-3-fluorophenyl)propanoic acid could also be explored for similar biological activities.

References

  • 3-(4-Fluorophenyl)propionic acid | C9H9FO2 | CID 136302. PubChem. [Link]

  • 3-chloro-2-methyl-3-phenylpropanoic acid - C10H11ClO2, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]

  • 3-Amino-3-(2-chlorophenyl)propanoic acid | C9H10ClNO2 | CID 239929. PubChem. [Link]

  • 3-Phenylpropionic acid. ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]

  • Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species. Radboud Repository. [Link]

  • 2-Chloro-3-phenylpropanoic acid | C9H9ClO2 | CID 344730. PubChem. [Link]

  • 3-Chloro-2-phenylpropanoic acid | C9H9ClO2 | CID 228237. PubChem. [Link]

  • Fluorinated building blocks in drug design: new pathways and targets. PMC. [Link]

  • 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. PubMed. [Link]

  • (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Organic Syntheses Procedure. [Link]

  • Application of Pro-drugs - Medicinal Chemistry. Pharmacy 180. [Link]

  • Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers. [Link]

  • Pro-Drug Development. International Journal of Pharmaceutical Sciences. [Link]

Sources

Strategic Halogenated Scaffolds: 3-(2-Chloro-3-fluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Computational Biologists, and Process Scientists

Part 1: Executive Summary & Core Directive

In the realm of fragment-based drug discovery (FBDD), 3-(2-Chloro-3-fluorophenyl)propanoic acid represents a high-value "linker-scaffold." It is not merely a carboxylic acid; it is a bifunctional building block where the propanoic tail provides a flexible linker for nucleophilic attack or coupling, while the 2-chloro-3-fluoro substitution pattern offers a specific electronic and steric profile designed to modulate metabolic stability and receptor binding kinetics.

This guide moves beyond basic cataloging. We will deconstruct the molecule’s digital representation (SMILES) for cheminformatics integration, detail its synthesis via robust carbon-carbon bond-forming protocols, and analyze its utility in synthesizing privileged pharmacophores like indanones and dihydrocoumarins.

Part 2: Cheminformatics & Physicochemical Profile

The Digital Key: SMILES and Identity

For researchers integrating this molecule into docking simulations or QSAR models, the precise SMILES string is the primary key. Unlike generic identifiers, the SMILES string encodes the exact topology required for 3D conformer generation.

Canonical SMILES:

Structural Decoding:

  • OC(=O)CC: The propanoic acid tail (positions 1, 2, 3 relative to the carbonyl).

  • c1: The connection to the aromatic phenyl ring.

  • c(Cl): Ortho-substitution (Position 2 on ring) providing steric bulk to twist the ring out of planarity relative to the tail.

  • c(F): Meta-substitution (Position 3 on ring) providing electron-withdrawing effects to modulate the acidity (pKa) and block metabolic oxidation.

Physicochemical Properties (Predicted & Experimental)

The following data is critical for assessing "Rule of 5" compliance and solubility profiles during lead optimization.

PropertyValue (Approx.)Significance in Drug Design
Molecular Formula C₉H₈ClFO₂Core stoichiometry.
Molecular Weight 202.61 g/mol Ideal for fragment-based screening (<300 Da).
CLogP 2.45 - 2.60Moderate lipophilicity; good membrane permeability.
pKa (Acid) ~4.48Slightly stronger acid than unsubstituted hydrocinnamic acid due to electron-withdrawing halogens.
tPSA 37.30 ŲPolar surface area dominated by the carboxylate; suggests good oral bioavailability.
H-Bond Donors 1Carboxylic acid -OH.
H-Bond Acceptors 2Carbonyl O and Hydroxyl O (Fluorine is a weak acceptor).

Part 3: Synthetic Architecture (The "Make" Phase)

To access this scaffold, we employ a Knoevenagel Condensation followed by Selective Reduction . This route is preferred over the Heck reaction for this specific substrate due to the high cost of 2-chloro-3-fluoro-iodobenzene and the robustness of the aldehyde precursor.

Reaction Pathway Visualization

The following diagram outlines the logical flow from commercially available precursors to the target scaffold and its downstream cyclization to the indanone pharmacophore.

SynthesisPath Aldehyde 2-Chloro-3-fluorobenzaldehyde (Precursor) Cinnamic Intermediate: 3-(2-Cl-3-F-phenyl)acrylic acid Aldehyde->Cinnamic Knoevenagel (Pyridine, 100°C) Malonic Malonic Acid Malonic->Cinnamic Target TARGET: 3-(2-Cl-3-F-phenyl)propanoic acid Cinnamic->Target Reduction (H2, Pd/C or NaBH4) Indanone Derivative: 4-Chloro-5-fluoro-1-indanone Target->Indanone Cyclization (PPA or SOCl2/AlCl3)

Figure 1: Synthetic workflow from aldehyde precursor to target acid and subsequent cyclization.[1][2]

Detailed Experimental Protocol

Objective: Synthesis of 3-(2-chloro-3-fluorophenyl)propanoic acid.

Step 1: Knoevenagel Condensation (Formation of the Cinnamic Acid) [3]

  • Setup: In a 250 mL round-bottom flask, dissolve 2-chloro-3-fluorobenzaldehyde (10.0 mmol) and malonic acid (12.0 mmol, 1.2 eq) in pyridine (20 mL).

  • Catalysis: Add piperidine (0.5 mL) as a catalyst.

  • Reflux: Heat the mixture to 100°C for 4 hours. Evolution of CO₂ indicates decarboxylation is proceeding.

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold HCl (2M, 100 mL) to precipitate the crude cinnamic acid.

  • Purification: Filter the white solid, wash with cold water, and recrystallize from ethanol/water.

Step 2: Selective Hydrogenation (Reduction to Propanoic Acid) Critical Note: Standard catalytic hydrogenation (H₂/Pd-C) carries a risk of dehalogenation (removing the Cl/F atoms). We must control conditions or use alternative hydride sources.

  • Method A (Catalytic - Controlled): Dissolve the cinnamic acid intermediate in MeOH. Add 5% Pt/C (Platinum on Carbon is less prone to dehalogenation than Palladium) or Rh/C. Stir under H₂ balloon (1 atm) at room temperature. Monitor via TLC until the alkene spot disappears.

  • Method B (Chemical Reduction - Safer): Use Sodium Borohydride (NaBH₄) with BiCl₃ or similar activators in methanol to selectively reduce the double bond without touching the aryl halides.

Validation Criteria:

  • 1H NMR (CDCl3): Look for the disappearance of the alkene doublets (~6.5-7.8 ppm) and the appearance of two triplets at ~2.6 ppm (alpha-CH2) and ~3.0 ppm (beta-CH2).

  • Mass Spec: Confirm parent ion [M-H]- = 201.1.

Part 4: Medicinal Chemistry Utility (The "Design" Phase)

Metabolic Blocking & Bioisosterism

The 2-chloro-3-fluoro motif is not accidental. It is a strategic design choice:

  • Metabolic Stability: The C-F bond (approx. 116 kcal/mol) at position 3 renders the ring resistant to oxidative metabolism (CYP450) at a typically vulnerable site.

  • Conformational Restriction: The bulky Chlorine atom at position 2 (ortho) creates steric clash with the propanoic side chain. This restricts the free rotation of the side chain, pre-organizing the molecule into a conformation that may favor binding to specific enzyme pockets (e.g., GPCRs or Kinases).

Scaffold Hopping: The Indanone Route

This acid is the direct precursor to 4-chloro-5-fluoro-1-indanone . By treating the acid with Polyphosphoric Acid (PPA) or converting it to the acid chloride (SOCl₂) followed by Friedel-Crafts cyclization (AlCl₃), researchers can "lock" the flexible propanoic tail into a rigid bicyclic system.

  • Application: Indanones are privileged structures in acetylcholinesterase inhibitors (Alzheimer's research) and anticancer agents.

Halogen Bonding

The Chlorine atom can participate in "Halogen Bonding" (X-bond).[2] Unlike hydrogen bonds, the halogen bond is highly directional (180° relative to the C-Cl bond). This allows the scaffold to anchor into protein pockets containing backbone carbonyls or electron-rich residues.

Part 5: References

  • ChemicalBook. (2026). 3-(2-Chlorophenyl)propionic acid - Synthesis and Properties. Retrieved from

  • Sigma-Aldrich. (2026). 3-(4-Chloro-3-fluorophenyl)propionic acid Product Sheet. (Used for physicochemical property comparison of isomers). Retrieved from

  • BenchChem. (2026). Synthesis routes of Chlorinated Hydrocinnamic Acids. Retrieved from

  • Wilcken, R., et al. (2013).[2] Principles and Applications of Halogen Bonding in Medicinal Chemistry. Journal of Medicinal Chemistry, 56(4), 1363–1388. (Foundational text on the utility of the Cl/F substitution described in Part 4).

  • Selka, A., et al. (2022).[4] Hydroxycinnamic Acids and Their Related Synthetic Analogs: An Update of Pharmacological Activities. Mini-Reviews in Medicinal Chemistry, 22. Retrieved from

Sources

The Strategic Advantage of Fluorination: A Technical Guide to Fluorinated Dihydrocinnamic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Double Bond – Unlocking New Potential with Fluorinated Dihydrocinnamic Acids

Cinnamic acid and its derivatives have long been a focal point in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] However, the saturation of the α,β-double bond to form dihydrocinnamic acid (3-phenylpropanoic acid) derivatives opens up a new dimension of chemical space, offering altered conformational flexibility and metabolic stability. The strategic incorporation of fluorine into this saturated scaffold further refines its properties, providing a powerful tool for drug design. This guide delves into the synthesis, physicochemical characteristics, and biological applications of fluorinated dihydrocinnamic acid derivatives, offering insights into their potential as next-generation therapeutic agents.

The introduction of fluorine into a drug candidate can profoundly influence its electronic properties, lipophilicity, and metabolic fate, often leading to enhanced potency, selectivity, and improved pharmacokinetic profiles.[3] This is due to fluorine's high electronegativity, which can alter the acidity of nearby functional groups and create favorable interactions with biological targets.[3] In the context of dihydrocinnamic acids, fluorination of the phenyl ring can significantly impact the molecule's overall properties, making these derivatives a compelling area of research for drug development professionals.

Synthesis of Fluorinated Dihydrocinnamic Acid Derivatives: A Methodological Overview

The primary route for synthesizing fluorinated dihydrocinnamic acid derivatives involves the catalytic hydrogenation of their corresponding fluorinated cinnamic acid precursors. This method is highly efficient and selective for the reduction of the alkene functional group while leaving the carboxylic acid and the fluorinated aromatic ring intact.[4][5]

Experimental Protocol: Catalytic Transfer Hydrogenation of 4-Fluorocinnamic Acid

This protocol describes a common method for the synthesis of 4-fluorodihydrocinnamic acid using a palladium catalyst and formic acid as a hydrogen donor.[6]

Materials:

  • 4-Fluorocinnamic acid

  • Palladium(II) chloride (PdCl2)

  • Formic acid (HCOOH)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Sodium sulfate (Na2SO4)

  • Silica gel

  • Ethyl acetate

  • Hexanes

  • Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-fluorocinnamic acid in a 2.5 M aqueous solution of sodium hydroxide.

  • Catalyst Addition: To the stirred solution, add 10 mol% of palladium(II) chloride.

  • Hydrogen Donor Addition: Add 4 equivalents of formic acid dropwise to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 65°C and maintain for 16 hours.

  • Workup: After cooling, neutralize the reaction mixture with 2 M HCl.

  • Extraction: Extract the product with diethyl ether.

  • Drying and Purification: Wash the organic layer with water, dry over sodium sulfate, and purify by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.[6]

  • Characterization: Confirm the structure of the resulting 4-fluorodihydrocinnamic acid using spectroscopic methods such as NMR and mass spectrometry.

Causality Behind Experimental Choices:

  • Catalyst: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the hydrogenation of double bonds due to its high activity and selectivity.[4]

  • Hydrogen Source: Formic acid serves as a convenient and safer alternative to compressed hydrogen gas for transfer hydrogenation.[5][6]

  • Base: The use of a base like sodium hydroxide is crucial in the transfer hydrogenation with formic acid, as it facilitates the decomposition of formic acid to produce the active hydrogen species.[6]

Physicochemical Properties: The Impact of Fluorine

The introduction of fluorine onto the phenyl ring of dihydrocinnamic acid significantly alters its physicochemical properties, which are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3]

Acidity (pKa)

Fluorine's strong electron-withdrawing inductive effect stabilizes the carboxylate anion, thereby increasing the acidity of the carboxylic acid and resulting in a lower pKa value.[3] The position of the fluorine atom on the phenyl ring influences the magnitude of this effect.[3]

Lipophilicity (logP)

The effect of fluorination on lipophilicity is more complex. While fluorine is highly electronegative, its small size allows it to participate in hydrophobic interactions.[3] The change in logP upon fluorination is often small and dependent on the specific molecular context.[3]

CompoundStructurepKa (Predicted)logP (Predicted/Calculated)
Dihydrocinnamic Acid3-phenylpropanoic acid~4.6~1.8
2-Fluorodihydrocinnamic Acid3-(2-fluorophenyl)propanoic acid< 4.6~1.9
3-Fluorodihydrocinnamic Acid3-(3-fluorophenyl)propanoic acid< 4.6~2.0
4-Fluorodihydrocinnamic Acid3-(4-fluorophenyl)propanoic acid< 4.6~1.9

Table 1: Predicted Physicochemical Properties of Fluorinated Dihydrocinnamic Acids. pKa and logP values are estimated based on the known effects of fluorination on cinnamic acid derivatives.[3]

Experimental Protocol: Determination of pKa and logP

pKa Determination by Potentiometric Titration:

  • Prepare a 0.1 M solution of the fluorinated dihydrocinnamic acid derivative in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • Calibrate a pH meter using standard buffer solutions.

  • Titrate the solution with a standardized 0.1 M NaOH solution, recording the pH after each addition.

  • Plot the pH versus the volume of NaOH added and determine the pKa from the midpoint of the titration curve.[3]

logP Determination by Shake-Flask Method:

  • Prepare a solution of the fluorinated dihydrocinnamic acid derivative in a biphasic system of n-octanol and water.

  • Shake the mixture vigorously to allow for partitioning of the compound between the two phases.

  • After phase separation, determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[3]

Biological Activities and Therapeutic Potential

Fluorinated dihydrocinnamic acid derivatives have shown promise in a range of therapeutic areas, including as antimicrobial, anticancer, and neuroprotective agents. The presence of the fluorine atom can enhance potency and selectivity for specific biological targets.

Antimicrobial Activity

Cinnamic acid and its derivatives are known to possess antimicrobial properties.[7] Fluorination has been shown to enhance this activity, particularly against Mycobacterium tuberculosis.[8] While specific data for fluorinated dihydrocinnamic acids is limited, it is plausible that they retain or even exhibit enhanced antimicrobial effects due to improved membrane permeability.

CompoundTarget OrganismMIC (µg/mL)
4-Fluorocinnamic acid derivativeMycobacterium tuberculosis H37Ra0.36
Unsubstituted Cinnamic acid derivativeMycobacterium tuberculosis H37Ra>30

Table 2: Comparative Antitubercular Activity of a Fluorinated Cinnamic Acid Derivative. This data suggests the potential for fluorinated dihydrocinnamic acids to exhibit potent antimicrobial activity.[8]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
  • Bacterial Culture: Grow the target bacterium (e.g., Staphylococcus aureus) in a suitable broth medium to the mid-logarithmic phase.

  • Compound Preparation: Prepare a series of two-fold dilutions of the fluorinated dihydrocinnamic acid derivative in the broth medium in a 96-well microplate.

  • Inoculation: Inoculate each well with a standardized suspension of the bacteria.

  • Incubation: Incubate the microplate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity

Fluorinated cinnamide derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[9] The introduction of a 4-fluoro substituent on the phenyl ring is a key feature in several potent EGFR-TK inhibitors.[9] While research on the anticancer properties of fluorinated dihydrocinnamic acids is still emerging, the structural similarity to active cinnamide derivatives suggests their potential in this area.

CompoundCell LineIC50 (µM)
Fluorinated Cinnamide Derivative 6HepG2 (Liver Cancer)4.23
Staurosporine (Control)HepG2 (Liver Cancer)5.59

Table 3: Cytotoxic Activity of a Fluorinated Cinnamide Derivative. This highlights the potential of the fluorinated phenylpropanoid scaffold in cancer therapy.[9]

Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Culture: Seed cancer cells (e.g., HepG2) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the fluorinated dihydrocinnamic acid derivative for a specified period (e.g., 48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration that inhibits 50% of cell growth, is calculated from the dose-response curve.[10]

Neuroprotective Activity

Cinnamic acid derivatives have been investigated for their neuroprotective effects.[11] Fluorination can potentially enhance these properties by improving blood-brain barrier permeability and modulating interactions with neurological targets. For instance, certain fluorinated cinnamic acid derivatives have shown potential as cholinesterase inhibitors for the treatment of Alzheimer's disease.[12]

Structure-Activity Relationships (SAR)

The biological activity of fluorinated dihydrocinnamic acid derivatives is highly dependent on the position of the fluorine atom on the phenyl ring and the nature of other substituents.

  • Fluorine Position: The position of the fluorine atom can significantly impact selectivity and potency. For example, in a series of fluorinated cinnamic acid derivatives with tertiary amine side chains, para-substituted compounds showed potent activity against acetylcholinesterase (AChE), while ortho-substituted analogs were more active against butyrylcholinesterase (BChE).[12]

  • Saturation of the Double Bond: The reduction of the C=C double bond to form a dihydrocinnamic acid derivative can alter the molecule's three-dimensional shape and flexibility. This can lead to different binding modes with target proteins and, consequently, different biological activities.

  • Other Substituents: The addition of other functional groups, such as amides or esters, to the carboxylic acid moiety can significantly modulate the biological activity by altering properties like lipophilicity and hydrogen bonding capacity.

Future Directions and Conclusion

Fluorinated dihydrocinnamic acid derivatives represent a promising class of compounds for drug discovery. Their unique combination of a saturated propanoic acid chain and a fluorinated phenyl ring offers a compelling scaffold for the development of novel therapeutics with improved physicochemical and pharmacological properties.

Future research should focus on:

  • Systematic SAR studies: A comprehensive investigation of the effects of fluorine substitution patterns on a wide range of biological targets.

  • Pharmacokinetic profiling: Detailed in vivo studies to evaluate the ADME properties of promising candidates.

  • Mechanism of action studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects.

By leveraging the strategic placement of fluorine, researchers can fine-tune the properties of dihydrocinnamic acid derivatives to design safer and more effective drugs for a variety of diseases.

Visualizations

Workflow for Synthesis and Evaluation

G cluster_synthesis Synthesis cluster_evaluation Evaluation start Fluorinated Cinnamic Acid reduction Catalytic Hydrogenation (e.g., Pd/C, H2 or HCOOH) start->reduction product Fluorinated Dihydrocinnamic Acid reduction->product physchem Physicochemical Properties (pKa, logP, Solubility) product->physchem bioactivity Biological Activity Screening (Antimicrobial, Anticancer, etc.) product->bioactivity sar Structure-Activity Relationship (SAR) Analysis physchem->sar bioactivity->sar lead_opt Lead Optimization sar->lead_opt

Caption: General workflow for the synthesis and evaluation of fluorinated dihydrocinnamic acid derivatives.

Impact of Fluorination on Physicochemical Properties

G cluster_fluorination Fluorination cluster_properties Altered Properties parent Dihydrocinnamic Acid fluorinated Fluorinated Dihydrocinnamic Acid parent->fluorinated Introduction of Fluorine pka Lower pKa (Increased Acidity) fluorinated->pka logp Altered logP (Context-Dependent) fluorinated->logp metabolism Increased Metabolic Stability fluorinated->metabolism binding Enhanced Target Binding fluorinated->binding

Caption: The influence of fluorination on the key physicochemical and pharmacological properties of dihydrocinnamic acid.

References

  • Structure-activity study of fluorine or chlorine-substituted cinnamic acid derivatives with tertiary amine side chain in acetylcholinesterase and butyrylcholinesterase inhibition. PubMed. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. PMC. Available from: [Link]

  • Insights into the Discovery of Novel Neuroprotective Agents: A Comparative Study between Sulfanylcinnamic Acid Derivatives and Related Phenolic Analogues. MDPI. Available from: [Link]

  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. PMC. Available from: [Link]

  • Cinnamic Acid Derivatives and Their Biological Efficacy. PMC. Available from: [Link]

  • pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... ResearchGate. Available from: [Link]

  • Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. PMC. Available from: [Link]

  • Anti-biofilm activity of ultrashort cinnamic acid peptide derivatives against medical device-related pathogens. Queen's University Belfast. Available from: [Link]

  • Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. ResearchGate. Available from: [Link]

  • Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source. Chemical Methodologies. Available from: [Link]

  • Neuroprotective activities (IC50 μg/mL) of standard and C. tougourensis extracts. ResearchGate. Available from: [Link]

  • (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Organic Syntheses Procedure. Available from: [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. Available from: [Link]

  • Cinnamic Acid Derivatives and Their Biological Efficacy. OUCI. Available from: [Link]

  • Catalytic transfer hydrogenation of cinnamic acid in alkaline aqueous medium using PdCl2/HCOOH/NaOH. designer-drug.com. Available from: [Link]

  • Natural Sources, Pharmacokinetics, Biological Activities and Health Benefits of Hydroxycinnamic Acids and Their Metabolites. PMC. Available from: [Link]

  • New neuroprotective derivatives of cinnamic acid by biotransformation. PubMed. Available from: [Link]

  • Uncovering potential neuroprotective flavonoids for Alzheimer's disease using cutting-edge molecular simulation and in vitro. Journal of Basic and Clinical Physiology and Pharmacology. Available from: [Link]

  • Catalytic transfer hydrogenation of cinnamic acid in alkaline aqueous medium using PdCl2/HCOOH/NaOH. Sciencemadness.org. Available from: [Link]

  • Catalytic Hydrogenation of Cinnamic Acid and Salicylic Acid. ResearchGate. Available from: [Link]

  • Neuroprotective Activities of Cinnamic Acids and their Derivatives. Bentham Science. Available from: [Link]

  • Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. PubMed. Available from: [Link]

  • Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. PMC. Available from: [Link]

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An In-depth Technical Guide to the Isomeric Distinction and Synthetic Utility of 2-chloro-3-fluoro and 2-chloro-4-fluoropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern medicinal chemistry and drug development, halogenated pyridines serve as indispensable building blocks. Their utility is profoundly influenced by the specific arrangement of substituents, which dictates reactivity, physicochemical properties, and biological interactions. This technical guide provides a detailed comparative analysis of two critical isomeric intermediates: 2-chloro-3-fluoropyridine and 2-chloro-4-fluoropyridine. We will dissect the fundamental differences in their molecular structure, electronic profiles, and spectroscopic signatures. The core of this guide focuses on their differential chemical reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions, which is central to their application in synthesis. By elucidating these distinctions through mechanistic insights, detailed protocols, and application-focused examples, this document aims to equip researchers, scientists, and drug development professionals with the expert knowledge required to strategically select and employ the appropriate isomer for their synthetic targets.

Introduction: The Strategic Importance of Halogen Placement on the Pyridine Scaffold

The pyridine ring is a privileged scaffold in pharmaceutical science, present in a vast number of approved drugs.[1] Its nitrogen atom imparts unique electronic properties and provides a key point for hydrogen bonding in biological systems. The strategic placement of halogen atoms, particularly chlorine and fluorine, further enhances the synthetic versatility and pharmacological profile of the pyridine nucleus.[2] Fluorine, with its high electronegativity and small size, can modulate a molecule's pKa, lipophilicity, metabolic stability, and binding affinity.[3][4] Chlorine, a larger and more polarizable halogen, serves as an excellent leaving group in various substitution and cross-coupling reactions.

The isomers 2-chloro-3-fluoropyridine and 2-chloro-4-fluoropyridine, while sharing the same molecular formula, exhibit remarkably different behaviors. The positional interplay between the electron-withdrawing nitrogen atom and the two halogen substituents creates distinct electronic environments on the pyridine ring. This guide will explore the causality behind these differences, providing a framework for understanding how a simple positional shift of the fluorine atom from the 3- to the 4-position fundamentally alters the molecule's character and its utility as a synthetic intermediate.

Molecular Structure and Physicochemical Properties

The foundational differences between the two isomers begin with their atomic arrangement and the resulting electronic distribution.

Structural Isomerism and Electronic Effects

The key distinction lies in the position of the fluorine atom relative to the chloro- and nitro- groups.

  • 2-chloro-3-fluoropyridine: The fluorine atom is meta to the ring nitrogen and ortho to the chlorine atom.

  • 2-chloro-4-fluoropyridine: The fluorine atom is para to the ring nitrogen and meta to the chlorine atom.

This positional variance has profound electronic consequences. The pyridine nitrogen is strongly electron-withdrawing via both induction (-I) and resonance (-M, by delocalizing the lone pair away from the ring). Halogens are also electron-withdrawing by induction but can be weakly donating by resonance (+M). In these electron-deficient pyridine systems, the inductive effects dominate.

The nitrogen atom powerfully activates the ortho (C2, C6) and para (C4) positions towards nucleophilic attack by stabilizing the resulting negatively charged intermediate (a Meisenheimer complex).[5]

  • In 2-chloro-4-fluoropyridine , the fluorine at the 4-position further activates the ring for nucleophilic attack, particularly at the 2-position where the chlorine is located.

  • In 2-chloro-3-fluoropyridine , the fluorine at the 3-position provides a strong inductive withdrawal but is not in a position to directly stabilize a negative charge at the 2-position via resonance in the same way a 4-substituent can.

Caption: Chemical structures of the two isomers.

Comparative Physicochemical Properties

The subtle structural differences manifest in measurable variations in physical properties. While both are colorless to light yellow liquids at room temperature, their boiling points and densities show slight variations.[6][7][8]

Property2-chloro-3-fluoropyridine2-chloro-4-fluoropyridineReferences
CAS Number 17282-04-134941-91-8[9][10]
Molecular Formula C₅H₃ClFNC₅H₃ClFN[8][9]
Molecular Weight 131.54 g/mol 131.53 g/mol [8][9]
Appearance Colorless to yellow liquidColorless to pale yellow liquid[6][7]
Boiling Point 80 °C at 80 mmHg~140 °C (estimated)
Density 1.323 g/mL at 25 °CNot readily available
Refractive Index n20/D 1.509Not readily available

Spectroscopic Signature Analysis

The electronic asymmetry in these isomers leads to distinct and predictable patterns in their NMR spectra, which are crucial for their unambiguous identification.

Spectroscopic Data2-chloro-3-fluoropyridine2-chloro-4-fluoropyridineInferred Rationale & References
¹H NMR Exhibits three distinct proton signals, often complex due to H-F and H-H couplings. The proton at C6 (adjacent to N) is typically the most downfield.Also shows three distinct signals. The proton at C6 will be downfield. The proton at C5 will appear as a doublet of doublets due to coupling with H3 and the fluorine at C4.[11][12]
¹³C NMR Five distinct carbon signals. The carbon bearing the chlorine (C2) is significantly downfield. The C-F coupling constants (JCF) are diagnostic.Five distinct carbon signals. The C4 carbon bearing the fluorine will show a large one-bond C-F coupling constant. The C2 carbon (with Cl) will also be downfield.[11][12]
¹⁹F NMR A single resonance, with its chemical shift and coupling to adjacent protons providing structural confirmation.A single resonance, with a chemical shift different from the 3-fluoro isomer due to the different electronic environment.Inferred from general principles.

Note: Specific chemical shift (δ) values and coupling constants (J) can vary slightly based on the solvent and instrument used. Researchers should consult spectral databases for precise values.[11][12]

Differential Chemical Reactivity: A Focus on Nucleophilic Aromatic Substitution (SNAr)

The most significant practical difference between these isomers lies in their reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions. This is the cornerstone of their utility in building more complex molecules.[13]

The SNAr mechanism proceeds via a two-step addition-elimination pathway. A nucleophile attacks an electron-poor carbon atom bearing a suitable leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[14] The leaving group is then expelled to restore aromaticity.

SNAr_Mechanism Reactants Ar-LG + Nu⁻ Transition1 Transition State 1 (Rate-Limiting Step) Reactants->Transition1 Addition Intermediate Meisenheimer Complex (Resonance Stabilized) Transition1->Intermediate Transition2 Transition State 2 Intermediate->Transition2 Elimination Products Ar-Nu + LG⁻ Transition2->Products

Caption: General workflow for the SNAr mechanism.

Key Factors Influencing SNAr Reactivity:

  • Leaving Group Ability: The rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group. Therefore, the C-X bond strength is less critical than the atom's ability to stabilize the intermediate through electron withdrawal. This leads to a counter-intuitive leaving group trend for SNAr on activated rings: F > Cl > Br > I.[15] The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and accelerating the initial attack.

  • Ring Activation: Electron-withdrawing groups (like the pyridine nitrogen and other halogens) ortho and para to the leaving group are essential. They stabilize the negative charge of the Meisenheimer intermediate through resonance and induction, lowering the activation energy of the first step.[5][14]

Reactivity Profile of 2-chloro-4-fluoropyridine

In this isomer, the chlorine atom is at the 2-position (ortho to N) and the fluorine atom is at the 4-position (para to N). Both positions are highly activated.

  • Substitution at C2 (Displacing -Cl): The C2 position is activated by the ortho nitrogen and the meta fluorine.

  • Substitution at C4 (Displacing -F): The C4 position is activated by the para nitrogen and the meta chlorine.

Given that fluorine is a better leaving group than chlorine in SNAr, nucleophilic attack will preferentially occur at the 4-position , displacing the fluorine atom. This regioselectivity is a critical feature for synthetic planning.[7][15]

Reactivity Profile of 2-chloro-3-fluoropyridine

Here, the chlorine is at the 2-position (ortho to N) and the fluorine is at the 3-position (meta to N).

  • Substitution at C2 (Displacing -Cl): This position is strongly activated by the adjacent nitrogen atom. The fluorine at C3 provides additional inductive activation. The negative charge of the Meisenheimer intermediate can be delocalized onto the ring nitrogen, providing significant stabilization.[5]

  • Substitution at C3 (Displacing -F): This position is only activated by the ortho chlorine and is meta to the activating nitrogen. It is significantly less electrophilic than the C2 position.

Therefore, for 2-chloro-3-fluoropyridine, nucleophilic attack will overwhelmingly occur at the 2-position , displacing the chlorine atom. The chlorine, despite being a poorer SNAr leaving group than fluorine, is positioned at the site of greatest activation.

Reactivity_Comparison cluster_0 2-chloro-4-fluoropyridine cluster_1 2-chloro-3-fluoropyridine node_A 2-chloro-4-fluoropyridine N at pos 1, Cl at pos 2, F at pos 4 result_A { Major Product | Nucleophile at C4 | Displaces Fluorine} node_A:f0->result_A:f0  + Nu⁻ (Preferential Attack at C4) node_B 2-chloro-3-fluoropyridine N at pos 1, Cl at pos 2, F at pos 3 result_B { Major Product | Nucleophile at C2 | Displaces Chlorine} node_B:f0->result_B:f0  + Nu⁻ (Preferential Attack at C2)

Caption: Comparative SNAr reactivity pathways for the two isomers.

Synthesis Methodologies

The accessibility of these isomers is crucial for their application. The synthetic routes are well-established, though they start from different precursors.

Protocol: Synthesis of 2-chloro-3-fluoropyridine

This isomer can be efficiently prepared from 3-fluoropyridine via directed ortho-metalation followed by chlorination.[16]

Step-by-Step Protocol:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous diethyl ether (2.5 L) and 1,4-diazabicyclo[2.2.2]octane (DABCO) (63.8 g, 0.57 mol).

  • Base Addition: Cool the solution to between -30 °C and -20 °C. Add n-butyllithium (2.5 M in hexanes, 230 mL, 0.57 mol) dropwise, maintaining the temperature. Stir for 1 hour.

  • Deprotonation: Cool the reaction mixture to -65 °C. Add a solution of 3-fluoropyridine (50.0 g, 0.52 mol) in diethyl ether (250 mL) dropwise over 10 minutes. Stir for 1 hour at this temperature. The n-BuLi/DABCO complex selectively deprotonates the C2 position, directed by the nitrogen atom.

  • Chlorination: Prepare a solution of hexachloroethane (136.5 g, 0.58 mol) in diethyl ether (350 mL). Add this solution dropwise to the reaction mixture over 15 minutes, ensuring the internal temperature does not exceed -60 °C. Stir for an additional 2 hours.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (250 mL). Allow the mixture to warm to room temperature. Separate the layers and extract the aqueous phase with diethyl ether (2 x 250 mL).

  • Purification: Combine the organic phases, wash with saturated aqueous NH₄Cl (250 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product is then purified by distillation to yield 2-chloro-3-fluoropyridine as a colorless to straw-colored oil.[16]

Protocol: Synthesis of 2-chloro-4-fluoropyridine

A common route to this isomer involves halogen exchange or synthesis from a pre-functionalized pyridine. While multiple routes exist, a representative transformation can be inferred from the synthesis of related compounds like 2-amino-4-fluoropyridine from 2-amino-4-chloropyridine.[17] A direct synthesis often starts from 2-amino-4-fluoropyridine, which undergoes a Sandmeyer-type reaction.

Step-by-Step Protocol (Illustrative Example via Sandmeyer Reaction):

  • Diazotization: To a cooled (0-5 °C) solution of hydrochloric acid, add 2-amino-4-fluoropyridine. Add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the low temperature to form the diazonium salt in situ.

  • Chlorodeamination: In a separate vessel, prepare a solution of copper(I) chloride (CuCl) in hydrochloric acid. Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous nitrogen evolution will be observed.

  • Workup: After the addition is complete and gas evolution has ceased, allow the reaction to warm to room temperature and stir for several hours.

  • Extraction: Make the solution basic with an appropriate base (e.g., NaOH or NH₄OH) and extract the product into an organic solvent like dichloromethane or diethyl ether.

  • Purification: Wash the combined organic extracts with water and brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and remove the solvent under reduced pressure. The resulting crude product is then purified by distillation or column chromatography to yield pure 2-chloro-4-fluoropyridine.

Implications in Drug Discovery and Design

The distinct reactivity profiles of these two isomers make them non-interchangeable building blocks in a synthetic campaign. The choice between them is a strategic decision based on the desired final molecular architecture.

  • 2-chloro-3-fluoropyridine as a Building Block: This isomer is an excellent precursor for introducing substituents at the 2-position of a 3-fluoropyridine ring. The fluorine at the 3-position remains as a permanent fixture, which can be desirable for modulating the electronic properties and metabolic stability of the final compound. It is a key intermediate for compounds where a 3-fluoropyridine moiety is required, and further functionalization is needed at the adjacent C2 position.[9][18]

  • 2-chloro-4-fluoropyridine as a Building Block: This isomer is primarily used to introduce substituents at the 4-position of a 2-chloropyridine ring. The chlorine at the 2-position can be retained or used in a subsequent, often different, type of reaction (e.g., a Suzuki or Buchwald-Hartwig cross-coupling). This allows for sequential, regioselective functionalization at two different sites on the pyridine ring, making it a highly versatile intermediate for building complex molecular scaffolds.[7]

For example, in a drug discovery program, if a synthetic route requires the introduction of an amine at C4 via SNAr, followed by a Suzuki coupling at C2, 2-chloro-4-fluoropyridine would be the ideal starting material. Conversely, if the target molecule requires a 3-fluoro-2-aminopyridine core, 2-chloro-3-fluoropyridine would be the precursor of choice.

Conclusion

The positional isomerism of 2-chloro-3-fluoropyridine and 2-chloro-4-fluoropyridine gives rise to a cascade of differences in their electronic nature, spectroscopic properties, and, most critically, their chemical reactivity. The key differentiator is the regioselectivity of nucleophilic aromatic substitution, which is governed by the interplay between the activating pyridine nitrogen and the leaving group abilities of fluorine versus chlorine. 2-chloro-4-fluoropyridine preferentially undergoes substitution at the C4 position (displacing fluorine), whereas 2-chloro-3-fluoropyridine reacts at the C2 position (displacing chlorine). A thorough understanding of these principles is not merely academic; it is a practical necessity that empowers chemists to devise more efficient, predictable, and robust synthetic strategies, thereby accelerating the discovery and development of novel therapeutics and other functional molecules.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2782792, 2-Chloro-4-fluoropyridine. Retrieved from [Link]

  • Pharmaffiliates. (2026, January 29). 2-Chloro-3-fluoropyridine: A Versatile Building Block for Drug Discovery. Retrieved from [Link]

  • Google Patents. (2009, April 25). CN102584689A - Preparing method of 2-chloro-3-fluoropyridine.
  • AIP Publishing. (n.d.). Density Functional Theory Calculations on 2-Chloro-4- Fluoropyridine. Retrieved from [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution (NAS). Retrieved from [Link]

  • Schultz, D. M., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Retrieved from [Link]

  • Patsnap. (2018, August 24). Preparation method of 2-amino-4-fluoropyridine. Retrieved from [Link]

  • Pure Synth. 2-Chloro-3-Fluoropyridine 98.0%(GC). Retrieved from [Link]

  • Begum, S. A., et al. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]

  • Reddit. (2024, May 10). Which reacts more efficiently, the fluoropyridine or the bromopyridine?. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

  • Vaia. Explain why 2-chloropyridine is more reactive than 3-chloropyridine in nucleophilic substitution reactions. Retrieved from [Link]

  • ResearchGate. (2025, September 27). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

  • MDPI. (2023, April 23). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Retrieved from [Link]

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An In-Depth Technical Guide to 3-(2-Chloro-3-fluorophenyl)propanoic Acid and Its Analogs for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(2-Chloro-3-fluorophenyl)propanoic acid, a compound of interest in medicinal chemistry and drug discovery. Recognizing the current landscape where this specific regioisomer may not be readily available from commercial suppliers, this document offers a detailed exploration of its chemical relatives, including 3-(4-Chloro-3-fluorophenyl)propanoic acid and 3-(2-Chlorophenyl)propanoic acid. We delve into plausible synthetic pathways, predicted physicochemical properties, and potential therapeutic applications based on the bioactivity of structurally similar molecules. Furthermore, this guide furnishes detailed, adaptable protocols for the synthesis and analysis of such compounds, aiming to empower researchers in their quest for novel therapeutic agents.

Navigating the Supply Chain: Availability of Key Phenylpropanoic Acid Analogs

A thorough investigation of the current chemical supplier market indicates that 3-(2-Chloro-3-fluorophenyl)propanoic acid is not a standard stock item for most major chemical providers. This suggests its status as a niche research chemical, likely requiring custom synthesis. However, several structurally related isomers are commercially available and may serve as valuable starting points for research or as benchmark compounds. Researchers are strongly advised to confirm the precise identity and purity of any purchased material through independent analytical methods.

Below is a comparative table of suppliers for closely related, commercially available phenylpropanoic acid derivatives.

Compound NameCAS NumberRepresentative SuppliersPurityNotes
3-(4-Chloro-3-fluorophenyl)propanoic acid 881189-65-7Sigma-Aldrich, Thermo Fisher Scientific, Chemrio≥96%The 4-chloro-3-fluoro isomer is readily available and serves as a close structural analog.[1][2][3]
3-(2-Chlorophenyl)propanoic acid 1643-28-3Sigma-Aldrich, Thermo Fisher Scientific, Santa Cruz Biotechnology, ChemicalBook≥98%This analog allows for the study of the effects of the 2-chloro substitution pattern in the absence of the fluorine atom.[4][5][6][7]
3-(4-Fluorophenyl)propionic acid 459-31-4ECHEMI≥98%Useful for dissecting the contribution of the fluorine substituent to biological activity.[8]

The Synthetic Blueprint: A Plausible Route to 3-(2-Chloro-3-fluorophenyl)propanoic Acid

The synthesis of 3-(2-Chloro-3-fluorophenyl)propanoic acid can be approached through established methodologies in organic chemistry. A logical and adaptable pathway commences with the appropriate substituted benzaldehyde, proceeding through a Knoevenagel or Perkin condensation, followed by reduction.

Proposed Synthetic Pathway

A feasible synthetic route is outlined below. This multi-step process leverages common and well-documented reactions, allowing for adaptation and optimization in a standard laboratory setting.

Synthesis_of_3-(2-Chloro-3-fluorophenyl)propanoic_acid start 2-Chloro-3-fluorobenzaldehyde intermediate1 3-(2-Chloro-3-fluorophenyl)propenoic acid start->intermediate1 Malonic acid, Pyridine, Piperidine (Knoevenagel Condensation) final_product 3-(2-Chloro-3-fluorophenyl)propanoic acid intermediate1->final_product H₂, Pd/C (Catalytic Hydrogenation) Drug_Discovery_Workflow cluster_0 Initial Screening cluster_1 Hit Validation & Lead Generation cluster_2 Lead Optimization A Primary Target-Based Assay C Dose-Response & Potency Determination (IC₅₀/EC₅₀) A->C B Phenotypic Screening (e.g., Antimicrobial Assay) B->C D Secondary & Selectivity Assays C->D E Initial ADME/Tox Profiling D->E F Structure-Activity Relationship (SAR) Studies E->F G In Vivo Efficacy Models F->G

Sources

Troubleshooting & Optimization

Technical Support Center: Selective Hydrogenation of Chlorocinnamic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Preventing Hydrodechlorination (HDC) during C=C reduction Reference ID: TS-HDC-992

Executive Summary: The Selectivity Challenge

Welcome to the Technical Support Center. You are likely here because your HPLC/GC traces show a significant amount of hydrocinnamic acid (dechlorinated byproduct) alongside your target chlorohydrocinnamic acid .

The hydrogenation of chlorocinnamic acid presents a classic chemoselectivity conflict. You are attempting to reduce an olefin (C=C) while preserving an aryl-chloride (Ar-Cl) bond. On standard Palladium (Pd) catalysts, the activation energy for oxidative addition into the C-Cl bond is frustratingly close to that of olefin hydrogenation, often leading to rapid dechlorination (hydrogenolysis).

This guide provides the protocols to decouple these reaction pathways.

Part 1: Troubleshooting Guides (Q&A)

Q1: "I am using 10% Pd/C and losing 15-40% of my chlorine. Why is this happening?"

A: Palladium is the "gold standard" for dehalogenation, which is exactly what you don't want here. The Mechanism: Pd(0) has a high affinity for oxidative addition into Ar-Cl bonds. Once the C=C bond is reduced, the electron-rich aromatic ring facilitates the insertion of Pd into the C-Cl bond, followed by hydrogenolysis.

The Fix (Hardware Solution): Switch to Platinum (Pt).

  • Recommendation: Replace Pd/C with 5% Pt/C (sulfided or unpoisoned) .

  • Why: Platinum prefers

    
    -coordination with the alkene (C=C) over the 
    
    
    
    -insertion required for C-Cl cleavage. In almost all halo-aromatic hydrogenations, Pt offers superior chemoselectivity compared to Pd.
  • Alternative: Rhodium (Rh/C) is also highly selective for C=C reduction without touching the Ar-Cl bond under mild conditions, though it is significantly more expensive.

Q2: "I cannot change the catalyst (regulatory/cost reasons). How do I fix this with Pd/C?"

A: If you are locked into Palladium, you must "poison" the catalyst to inhibit the highly active sites responsible for dechlorination.

The Fix (Chemical Solution): Use Dechlorination Inhibitors. You need to modify the electronic environment of the Pd surface.

  • Nitrogen Bases (Morpholine/Ethylenediamine): Add 0.5 - 1.0 equivalents (relative to substrate) of morpholine. The lone pair on the nitrogen competes for the active sites that trigger C-Cl cleavage.

  • Sulfur Poisoning: Use a sulfided Pd/C catalyst (commercially available). Sulfur strongly adsorbs to the high-energy "kink" sites on the metal surface where hydrogenolysis typically occurs, leaving the terrace sites available for alkene hydrogenation.

Q3: "Does the solvent really matter? I'm using Methanol."

A: Yes. Methanol is often a "worst-case" solvent for this specific reaction. The Issue: Polar protic solvents (Methanol, Ethanol) stabilize the charged transition states involved in C-Cl cleavage. Furthermore, they increase the solubility of HCl (the byproduct), which can autocatalyze the dechlorination.

The Fix:

  • Switch to Apolar Solvents: Toluene or Ethyl Acetate. These solvents destabilize the polar transition state required for dechlorination.

  • If Alcohol is Required: You must add a scavenger base (e.g., Sodium Acetate or Triethylamine) to neutralize the HCl immediately as it forms. Free HCl accelerates Pd leaching and re-deposition, which promotes further dechlorination.

Part 2: Optimized Experimental Protocol (SOP)

Protocol ID: SOP-Pt-H2-04 Objective: Selective hydrogenation of p-chlorocinnamic acid to p-chlorohydrocinnamic acid.

Materials:
  • Substrate: p-Chlorocinnamic acid (10 mmol)

  • Catalyst: 5% Pt/C (dry basis, 50% water wet). Loading: 1 mol% metal relative to substrate.

  • Solvent: Toluene (Preferred) or THF. Avoid MeOH if possible.

  • H2 Source: Balloon (1 atm) or Parr Shaker (3-5 bar).

Workflow:
  • Slurry Preparation:

    • In a round-bottom flask (or reactor vessel), charge the p-chlorocinnamic acid and Toluene (10 mL/g substrate).

    • Critical Step: Degas the solvent with Nitrogen (N2) bubbling for 10 minutes to remove dissolved Oxygen (O2 can induce radical side reactions).

  • Catalyst Addition:

    • Add 5% Pt/C carefully. (If using dry catalyst, wet with a drop of water first to prevent ignition).

    • Optional: If using Pd/C, add Morpholine (0.5 eq) at this stage.

  • Hydrogenation:

    • Purge the headspace with N2 (3x), then with H2 (3x).

    • Pressure: Set to 3–5 bar (45–75 psi) .

    • Temperature: Maintain 20–25°C .

    • Note: Do NOT heat the reaction. Higher temperatures (>40°C) exponentially increase the rate of C-Cl cleavage (Activation Energy for HDC is higher than C=C reduction; heating helps the side reaction more than the main reaction).

  • Monitoring:

    • Monitor via HPLC every 30 minutes.

    • Stop reaction immediately upon disappearance of starting material. Over-running the reaction allows the catalyst to begin attacking the C-Cl bond.

  • Workup:

    • Filter catalyst over Celite.

    • Wash filter cake with solvent.

    • Evaporate solvent to yield p-chlorohydrocinnamic acid.

Part 3: Comparative Data & Decision Matrix

Catalyst Performance Matrix
Catalyst SystemActivity (C=C)Selectivity (Cl-Retention)Risk ProfileRecommendation
Pd/C (Standard) HighLow (<70%)High DechlorinationAvoid
Pd/C + Amine ModerateGood (>95%)Leaching potentialAlternative
Pt/C HighExcellent (>99%)Higher CostPrimary Choice
Rh/C HighExcellent (>99%)Highest CostSpecialized
Ru-Sn/Al2O3 LowHighComplex prepAcademic Use
Troubleshooting Logic (Decision Tree)

Troubleshooting Start Start: Low Selectivity detected CheckCat Can you change the Catalyst? Start->CheckCat SwitchPt Switch to 5% Pt/C CheckCat->SwitchPt Yes CheckSolvent Can you change Solvent? CheckCat->CheckSolvent No CheckTemp Is Temp > 30°C? SwitchPt->CheckTemp UseToluene Switch to Toluene/EtOAc CheckSolvent->UseToluene Yes AddInhibitor Add Morpholine or Use Sulfided Pd/C CheckSolvent->AddInhibitor No UseToluene->CheckTemp AddInhibitor->CheckTemp LowerTemp Cool to 20°C Increase H2 Pressure CheckTemp->LowerTemp Yes

Figure 1: Decision tree for troubleshooting dechlorination issues during hydrogenation.

Part 4: Reaction Pathway Visualization

Understanding the competitive pathways is vital for control. The diagram below illustrates how the catalyst choice dictates the path.

ReactionPath Substrate Chlorocinnamic Acid (Ar-Cl + C=C) Intermediate Adsorbed Species Substrate->Intermediate Adsorption Target Chlorohydrocinnamic Acid (Target) Intermediate->Target Pt/C or Rh/C (Kinetic Path) Byproduct Hydrocinnamic Acid (Dechlorinated) Intermediate->Byproduct Pd/C (Unmodified) (Thermodynamic Path) Target->Byproduct Over-reaction (Long reaction time)

Figure 2: Competitive reaction pathways. Green indicates the desired route facilitated by Platinum (Pt); Red indicates the side reaction facilitated by Palladium (Pd).

References

  • Catalyst Selection for Cinnamic Acid Deriv

    • Source: North American Catalysis Society (nac
    • Relevance: Establishes Pd activity baselines and support effects (Coconut vs. Wood carbon)
  • Solvent Effects on Selectivity

    • Title: Solvent effects on heterogeneous catalysis in the selective hydrogenation of cinnamaldehyde over a conventional Pd/C catalyst.[1]

    • Source: Catalysis Science & Technology (RSC Publishing)[1][2]

    • Relevance: Validates the impact of protic vs.
  • Suppression of Hydrodechlorin

    • Title: Theoretical and Applied Aspects of Hydrodechlorination Processes.[3]

    • Source: MDPI (Processes Journal)
    • Relevance: detailed mechanisms on how modifiers (poisoning)
  • Use of Rhodium (Rh)

    • Title: Catalyst and Process Effects in the Solvent-Free Hydrogen
    • Source: MDPI
    • Relevance: Demonstrates Rh/C's superior selectivity and recyclability under mild conditions for aromatic hydrogenations.[4]

  • General Hydrogenation C

    • Source: Sigma-Aldrich Technical Library
    • Relevance: Specifications for Pt/C and sulfided Pd/C catalysts available for this applic

Sources

Technical Support Center: Hydrogenation of Fluorinated Cinnamic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalyst Selection & Process Optimization for Fluorinated Cinnamic Acid Reduction Ticket ID: #FCA-RED-001 Assigned Specialist: Senior Application Scientist, Catalysis Group

Introduction: The "Fluorine Fidelity" Challenge

Welcome to the technical support hub for fluorinated substrates. Reducing the alkene moiety of fluorinated cinnamic acids to hydrocinnamic acids (phenylpropanoic acids) presents a classic chemoselectivity conflict.

The core challenge is Hydrodefluorination (HDF) . Transition metals (especially Palladium) are excellent at activating H₂, but they are also prone to inserting into C–F bonds via oxidative addition, effectively stripping the fluorine you worked hard to install.

This guide provides a decision matrix and troubleshooting protocols to ensure you reduce the alkene (


) while preserving the aryl-fluoride (

) and carboxylic acid (

) functionalities.

Module 1: Catalyst Selection Matrix

Do not default to standard 10% Pd/C. It is often too aggressive for labile aryl-fluorides. Use this matrix to select the correct metal based on your specific substrate's electronic profile.

Catalyst SystemRisk of DefluorinationC=C ActivityRecommendationMechanism Notes
5% Rh/C (or Rh/Al₂O₃) Low HighPrimary Choice Rhodium is less prone to oxidative addition into C-F bonds than Pd. Excellent for preserving aromatic rings under mild conditions.
Wilkinson’s Catalyst Very Low ModerateHigh Fidelity Homogeneous Rh(I) complex. Sterically bulky; highly selective for sterically accessible alkenes. Rarely touches Ar-F or Ar-Ring.
Pd/C (Unmodified) High Very HighUse with Caution Aggressive. prone to HDF, especially if F is ortho/para to electron-withdrawing groups. Requires "poisoning" or strict kinetic control.
Pt/C High HighAvoid Often leads to ring saturation (over-reduction) alongside defluorination.
Raney Nickel Moderate ModerateAvoid Basic conditions inherent to Raney Ni can promote elimination of Fluoride.
Decision Logic Visualization

CatalystSelection Start Substrate Analysis: Fluorinated Cinnamic Acid LabileF Is Fluorine activated? (Ortho/Para to EWG?) Start->LabileF Scale Scale of Reaction? LabileF->Scale No (Stable F) Wilkinson Rec: Wilkinson's Catalyst (Homogeneous Rh) LabileF->Wilkinson Yes (Labile F) Pd_Mod Rec: Sulfided Pd/C (Poisoned Catalyst) LabileF->Pd_Mod If Rh unavailable Rh_Het Rec: 5% Rh/C or Rh/Al2O3 (Heterogeneous) Scale->Rh_Het >10g (Scalability Priority) Scale->Wilkinson <1g (Selectivity Priority)

Caption: Decision tree for selecting the optimal catalyst based on fluorine stability and reaction scale.

Module 2: The Defluorination Trap (Troubleshooting)

Issue: "My product is de-fluorinated (HDF)."

Diagnosis: The metal center has performed an oxidative addition into the C-F bond. This is often driven by the formation of thermodynamically stable metal-fluoride species and the release of HF.

Mechanistic Pathway:

  • Desired: H₂ adds across C=C.

  • Undesired (HDF): Metal inserts into Ar-F

    
     Metal-F intermediate 
    
    
    
    Reductive elimination with Hydride
    
    
    Ar-H + HF.
Corrective Actions:
  • Switch to Rhodium: As noted in Module 1, Rh is far less "fluorophilic" in oxidative addition steps compared to Pd.

  • Remove Bases: Do not add bases (like TEA or carbonates) unless using transfer hydrogenation. Bases neutralize the HF byproduct, effectively driving the equilibrium toward defluorination (Le Chatelier’s principle).

  • Solvent Switch: Avoid MeOH if HDF is observed. Use Ethyl Acetate (EtOAc) or Toluene . Protic solvents can stabilize the leaving fluoride ion, facilitating the bond break.

Pathway Diagram

HDF_Pathway cluster_0 Competing Pathways Substrate Fluorinated Cinnamic Acid Catalyst Metal Catalyst (M) Substrate->Catalyst Path_A Path A: Alkene Coordination (Kinetic Product) Catalyst->Path_A Preferred by Rh Path_B Path B: C-F Oxidative Addition (Thermodynamic Trap) Catalyst->Path_B Preferred by Pd Product_Good Hydrocinnamic Acid (F Retained) Path_A->Product_Good + H2 Product_Bad Defluorinated Byproduct (Ar-H) Path_B->Product_Bad + H2 / -HF

Caption: Kinetic competition between hydrogenation (Path A) and hydrodefluorination (Path B).

Module 3: Validated Experimental Protocols

Protocol A: The "Gold Standard" (Homogeneous)

Best for: High-value intermediates, labile fluorine positions, small-to-medium scale.

  • Catalyst: Wilkinson’s Catalyst [RhCl(PPh₃)₃][1]

  • Loading: 1–3 mol%

  • Solvent: Benzene:Ethanol (1:1) or Toluene:Ethanol. Note: Ethanol aids solubility but keep it anhydrous.

  • Conditions: Ambient Temperature (25°C), 1–3 atm H₂ (balloon or low pressure).

  • Workflow:

    • Degas solvent thoroughly (O₂ poisons this catalyst).

    • Dissolve substrate and catalyst under Argon.

    • Purge with H₂. Stir vigorously.

    • Stop Point: Monitor via TLC/HPLC. Reaction is usually slower than Pd/C; allow 12–24 hours.

    • Workup: Evaporate solvent. The challenge is removing the Rh/Phosphine ligands. Use a scavenger resin (e.g., QuadraPure™ TU) or flash chromatography.

Protocol B: The Scalable Option (Heterogeneous)

Best for: Large scale (>10g), stable fluorine positions.

  • Catalyst: 5% Rh/C (or 5% Rh/Al₂O₃)[2]

  • Loading: 5 wt% (relative to substrate mass)[3]

  • Solvent: Ethyl Acetate (EtOAc). Avoids solvolysis and suppresses HDF.

  • Conditions: 25°C, 3–5 atm H₂.

  • Workflow:

    • Charge reactor with catalyst (wet with solvent first to prevent ignition).

    • Add substrate solution.

    • Pressurize with H₂.[4][5]

    • Critical Control: Do not heat above 40°C. Higher temps promote ring saturation.

    • Workup: Simple filtration through Celite.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use Transfer Hydrogenation (e.g., Formate/Pd) instead of H₂ gas? A: Proceed with extreme caution. Transfer hydrogenation often requires a base (e.g., Triethylamine) to activate the formic acid. As mentioned in Module 2, bases promote defluorination. If you must use transfer hydrogenation, use Rh-dimer with Formic Acid, as this system has shown high chemoselectivity for C=C reduction without touching COOH or F [1].[6]

Q2: My aromatic ring is getting saturated (forming cyclohexyl-propanoic acid). Why? A: You are likely using Pt/C or running Rh/C too hot/long. Rhodium is excellent at ring hydrogenation at elevated pressures (>10 bar) or temperatures (>50°C). Keep the pressure low (<5 bar) and temperature ambient to stop at the alkene reduction stage.

Q3: The reaction is stalled. Can I add acid to speed it up? A: Adding acid (like HCl or AcOH) is risky. While it might protonate the catalyst surface and increase activity, it can also facilitate the cleavage of the C-F bond (acid-catalyzed hydrodehalogenation). Instead, try increasing H₂ pressure slightly or switching to a more active solvent like THF, provided your catalyst is compatible.

Q4: Why not just use Pd/C with a "poison"? A: You can. Sulfided Pd/C (PdS/C) is a commercially available "poisoned" catalyst designed to reduce functional groups (like nitro) without dehalogenation. It can work for cinnamic acids, but it is often much slower than Rh/C and requires higher pressures to initiate the alkene reduction.

References

  • Taleb, B., et al. (2025).[3][6] Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source. Chemical Methodologies.

  • MasterOrganicChemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes.

  • NPTEL. Homogeneous Catalysis: Hydrogenation (Wilkinson's Catalyst).

  • MDPI. (2022).[7] Rh-Catalyzed Environmentally Benign Selective Hydrogenation.

  • UC Berkeley. (2014). Chemoselectivity in Transfer-Hydrogenation Reactions.

Sources

Technical Support Center: Solubilizing 3-(2-Chloro-3-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Guide Last Updated: October 26, 2025 Compound Class: Phenylpropanoic Acid Derivative Target Audience: Medicinal Chemists, Pharmacologists, Formulation Scientists

Executive Summary & Physicochemical Profile[1]

The Core Issue: Users frequently report that 3-(2-Chloro-3-fluorophenyl)propanoic acid precipitates or forms a "gummy" residue when added directly to water or low-pH buffers.

The Scientific Reality: This compound acts as a hydrophobic weak acid . Its solubility is strictly governed by two competing factors: the lipophilicity of the halogenated aromatic ring (which fights dissolution) and the ionization state of the carboxylic acid tail (which promotes dissolution).

PropertyEstimated ValueImplication for Solubility
pKa ~4.2 – 4.5At pH < 4.5, the molecule is neutral (protonated) and insoluble.
LogP ~2.8 – 3.2Moderate lipophilicity requires organic co-solvents or full ionization.
Water Solubility (Intrinsic) < 0.1 mg/mLNegligible in unbuffered water (pH ~5.5).
Water Solubility (Salt Form) > 10 mg/mLHighly soluble when pH > 6.5 (Ionized).

Troubleshooting Decision Tree

Before starting your protocol, determine your experimental constraints using the logic flow below.

SolubilityDecisionTree Start Start: Experimental Goal ConstraintCheck Can the assay tolerate organic solvents (DMSO/EtOH)? Start->ConstraintCheck YesSolvent Yes (< 1% final conc.) ConstraintCheck->YesSolvent Yes NoSolvent No (Strictly Aqueous) ConstraintCheck->NoSolvent No MethodA Method A: Co-Solvent Stock (Dissolve in DMSO -> Dilute) YesSolvent->MethodA MethodB Method B: pH Adjustment (In situ Salt Formation) NoSolvent->MethodB SuccessA Ready for Assay MethodA->SuccessA CheckpH Is target buffer pH > 6.5? MethodB->CheckpH FailB STOP: Compound will precipitate. Use Method A or adjust pH. CheckpH->FailB No SuccessB Dissolve with 1eq NaOH, then add buffer. CheckpH->SuccessB Yes

Figure 1: Decision logic for selecting the correct solubilization strategy based on assay tolerance.

Detailed Protocols

Method A: The Co-Solvent Strategy (Standard for In Vitro Assays)

Best for: High-throughput screening, cell-based assays where <0.5% DMSO is acceptable.

The Mechanism: The "Like Dissolves Like" principle. The halogenated ring is highly soluble in DMSO. You create a concentrated "molecular dispersion" which is then rapidly diluted into water.

Step-by-Step:

  • Calculate Stock Concentration: Aim for 1000x your final assay concentration (e.g., if you need 10 µM in the assay, make a 10 mM stock).

  • Dissolve: Add 100% DMSO (anhydrous) to the powder. Vortex vigorously.

    • Visual Check: Solution must be crystal clear.

  • The "Crash-Out" Check:

    • Pipette 1 µL of stock into 999 µL of your assay buffer (e.g., PBS).

    • Critical: Vortex immediately upon addition. Do not let the droplet float.

    • Observation: Hold the tube up to a light source. If you see a milky haze (Tyndall effect), the compound has precipitated (crashed out).

  • Troubleshooting Crash-Out:

    • If precipitation occurs, your final concentration is above the thermodynamic solubility limit of the aqueous buffer.

    • Fix: Reduce the final concentration or switch to Method B .

Method B: The pH Adjustment Strategy (Salt Formation)

Best for: Animal studies (IV/IP), sensitive enzymatic assays, or strictly aqueous environments.

The Mechanism: You are converting the insoluble acid form (


) into the highly soluble carboxylate salt (

). According to the Henderson-Hasselbalch equation, solubility increases exponentially as pH rises above the pKa (~4.2).

Step-by-Step:

  • Weigh the target amount of solid compound.

  • Add Water: Suspend the solid in ~80% of the final required volume of water (Milli-Q).

    • Note: It will look cloudy or the powder will float. This is normal.

  • Alkalize: Add 1.05 equivalents of Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH).

    • Calculation: If you have 1 mmol of compound, add 1.05 mmol of NaOH.

  • Vortex/Sonicate: The solution should turn clear rapidly as the salt forms.

  • Buffer: Add concentrated buffer (e.g., 10x PBS) to stabilize the pH.

  • Final Adjustment: Adjust volume with water. Verify pH is > 6.5.

Warning: If you lower the pH back below 5.0, the compound will precipitate immediately.

The "Crash-Out" Phenomenon Explained

Why does your clear DMSO stock turn cloudy when added to water? This is a kinetic vs. thermodynamic issue.

CrashOutMechanism Stock DMSO Stock (Solvated Molecules) Mixing Rapid Mixing (Water enters) Stock->Mixing Dilution Nucleation Nucleation (Hydrophobic aggregation) Mixing->Nucleation Solvent Shell Stripped Precipitate Precipitation (Visible Haze) Nucleation->Precipitate Crystal Growth

Figure 2: The kinetic pathway of precipitation upon dilution.

Prevention:

  • Keep concentration low: Ensure final aqueous concentration is < 100 µM.

  • Warm the buffer: Pre-warming the buffer to 37°C can reduce nucleation rates.

  • Use a surfactant: Adding 0.05% Tween-80 prevents the "Nucleation" step in the diagram above.

Frequently Asked Questions (FAQ)

Q: Can I use Ethanol instead of DMSO? A: Yes, but Ethanol is more volatile and often has lower solubilizing power for di-halogenated aromatics than DMSO. Expect a lower maximum concentration in your stock solution (likely ~10-50 mM max in EtOH vs >100 mM in DMSO).

Q: I sonicated the water suspension for 30 minutes, but it's still cloudy. Why? A: Sonication provides energy to break up aggregates, but it does not change the thermodynamics. If the pH is below the pKa (acidic), the compound is chemically incapable of dissolving at high concentrations. You must raise the pH.

Q: Is the compound stable in solution? A: Phenylpropanoic acids are generally stable. However, the 2-Chloro-3-fluoro substitution pattern makes the ring electron-deficient. Avoid storing basic solutions (pH > 10) for long periods to prevent potential nucleophilic attack or racemization (if a chiral center were present alpha to the carbonyl, though this specific molecule is achiral at the alpha position). Store stocks at -20°C.

Q: What is the maximum solubility in PBS (pH 7.4)? A: While experimental data for this specific derivative is proprietary, analogs suggest a solubility limit of 1–5 mM in PBS. Above this, the ionic strength of PBS (salting-out effect) may reduce solubility compared to pure water.

References & Grounding

  • Compound Properties: 3-(2-Chlorophenyl)propanoic acid (Analog).[1] PubChem Database. National Library of Medicine.

  • Solubility Physics: Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Defines the Henderson-Hasselbalch relationship for lipophilic acids).

  • Formulation Strategy: Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230.

Sources

Optimizing reaction time for hydrocinnamic acid formation

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Topic: Optimization of Cinnamic Acid Hydrogenation Lead Scientist: Dr. A. Vance, Senior Application Scientist

Module 1: The Gold Standard Protocol

Use this baseline methodology to validate your setup. Deviations from this protocol are the primary cause of inconsistent reaction times.

Optimized Catalytic Hydrogenation (Pd/C)

While transfer hydrogenation (using formic acid) is a viable green alternative, the industrial and laboratory standard for speed and scalability remains direct hydrogenation using Palladium on Carbon (Pd/C).

Reaction Stoichiometry:



The Protocol:

  • Safety Pre-Check: Ensure a Class D fire extinguisher (or sand bucket) is nearby. Dry Pd/C is pyrophoric.

  • Catalyst Wetting (Critical): In a round-bottom flask, add 10 wt% Pd/C (5% loading) . Immediately add 2-3 mL of Ethyl Acetate or Toluene to wet the catalyst. Do NOT add Methanol directly to dry catalyst; this is the #1 cause of lab fires in this workflow.

  • Substrate Addition: Dissolve Cinnamic Acid (1.0 eq) in Methanol (0.1 M concentration) . Gently pour this solution over the pre-wetted catalyst slurry.

    • Note: Methanol provides faster kinetics than Ethyl Acetate due to higher H2 solubility and polarity, but requires the safety step above.

  • Inert Purge: Seal the flask with a septum. Insert a needle connected to a vacuum/inert gas manifold. Cycle Vacuum/Nitrogen (

    
    ) to remove oxygen.
    
  • Hydrogen Introduction:

    • Balloon Method:[1][2][3][4] Attach a double-layered balloon filled with H2.[1] Purge the headspace briefly (

      
      ) with H2 via an outlet needle, then seal.
      
    • Parr Shaker/Autoclave: Pressurize to 1–3 bar (15–45 psi) .

  • Agitation: Stir vigorously (>800 RPM). The reaction is often mass-transfer limited ; the H2 gas must physically dissolve and reach the solid catalyst surface.

  • Monitoring: Reaction is typically complete in 1–4 hours at RT (

    
    ). Monitor via TLC (UV visualization) or HPLC.
    

Module 2: Visualizing the Mechanism

To optimize reaction time, you must understand the Horiuti-Polanyi Mechanism . The rate-limiting step is often the adsorption of Hydrogen or the surface reaction, depending on pressure.

HoriutiPolanyi Start H2 (gas) + Cinnamic Acid (sol) Ads Adsorption (H-H dissociation) Start->Ads Diffusion (k_mt) Step1 Step 1: Alkene Coordination Ads->Step1 Surface Saturation Step2 Step 2: First H-Addition (Alkyl Intermediate) Step1->Step2 Reversible Step2->Step1 Beta-Hydride Elim. (Isomerization Risk) Step3 Step 3: Second H-Addition (Irreversible) Step2->Step3 Rate Determining Step (Often) Product Hydrocinnamic Acid (Desorption) Step3->Product Fast

Figure 1: The Horiuti-Polanyi mechanism. Note that Step 2 is reversible, which can lead to cis-trans isomerization if H2 pressure is too low.

Module 3: Troubleshooting Guide

Issue 1: "My reaction is stalling or taking >12 hours."

Diagnosis: The system is likely Mass Transfer Limited . In heterogeneous catalysis, the reaction rate (


) is governed by the availability of H2 at the catalyst surface, not just the bulk concentration.
  • Check Agitation: Are you observing a vortex? If not, increase RPM.

  • Check Pressure: At 1 atm (balloon), the concentration of dissolved H2 in Methanol is only ~3.8 mM. Increasing pressure to 3 bar (45 psi) linearly increases this concentration (Henry's Law), often tripling the rate.

  • Catalyst Poisoning: Did you use a sulfur-containing cleaning agent or solvent? Sulfur irreversibly binds to Pd active sites.

Issue 2: "I am seeing over-reduction (Cyclohexylpropanoic acid)."

Diagnosis: Selectivity Failure . You have hydrogenated the aromatic ring in addition to the alkene.

  • Cause: Reaction time too long or Pressure too high (>5 bar).

  • Fix: Stop the reaction immediately upon consumption of starting material. Switch from Pd/C to a less active catalyst for rings, or simply lower the pressure to 1 atm.

  • Solvent Switch: Non-polar solvents (Hexane, Toluene) tend to suppress ring hydrogenation compared to acidic/polar media.

Issue 3: "The catalyst ignited."

Diagnosis: Static Discharge / Dry Catalyst .

  • Immediate Action: Smother with sand or Class D extinguisher.

  • Prevention: Never pour dry Pd/C into a solvent that contains dissolved hydrogen or methanol vapors. Always make a slurry in an inert solvent (Ethyl Acetate) first.

Module 4: Optimization Data & FAQs

Solvent Selection Matrix

Data normalized to standard 1 atm, 25°C conditions.

SolventRelative RateSelectivitySafety ProfileNotes
Methanol High (1.0)GoodLow High H2 solubility; ignition risk.
Ethanol High (0.9)GoodModerateStandard green alternative.
Ethyl Acetate Medium (0.6)ExcellentHighSafer handling; easier workup (immiscible w/ water).
Water/NaOH Medium (0.5)HighHighest Requires filtration of catalyst from basic aqueous phase.
Toluene Low (0.3)ExcellentHighPoor H2 solubility limits rate.
Frequently Asked Questions

Q: Can I use Transfer Hydrogenation instead of H2 gas? A: Yes. Using Ammonium Formate or Formic Acid with Pd/C in refluxing ethanol is effective.

  • Pros: No high-pressure vessels; safer.

  • Cons: Often requires elevated temperatures (

    
    ), which can degrade sensitive functional groups.
    

Q: Why is my reaction zero-order in H2? A: If you are running at high pressure (>10 bar), the catalyst surface is fully saturated with Hydrogen. The rate becomes independent of pressure and depends solely on the substrate concentration or surface area. At balloon pressure, you are likely in a mixed-order regime.

Q: How do I filter the Pd/C safely? A: The spent catalyst is more pyrophoric than fresh catalyst because it is saturated with H2.[1]

  • Flush the reaction vessel with Nitrogen.[2][3][4]

  • Filter through a pad of Celite .[1]

  • Do not suck the filter cake dry. Keep it wet with water or solvent.

  • Dispose of the wet cake immediately into a dedicated waste container containing water.

Module 5: Experimental Workflow Visualization

Workflow Start Start: Weigh Pd/C Slurry Create Slurry (EtOAc/Toluene) Start->Slurry Safety Step AddSub Add Substrate (in MeOH) Slurry->AddSub Purge Inert Purge (Vac/N2 Cycles) AddSub->Purge Remove O2 React Hydrogenate (H2 Balloon/Parr) Purge->React Filter Filter (Celite) KEEP WET React->Filter Post-Rxn Finish Evaporate & Analyze Filter->Finish

Figure 2: Safety-critical workflow for Pd/C hydrogenation. Red nodes indicate high-risk steps requiring strict adherence to SOPs.

References

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Detailed protocols on Pd/C handling and solvent effects).
  • Horiuti, J., & Polanyi, M. (1934). Exchange reaction of hydrogen on metallic catalysts. Transactions of the Faraday Society, 30, 1164-1172. (Foundational mechanism).

  • Breit, B., et al. (2020). Safety Guidelines for Hydrogenation Reactions. Organic Syntheses. (Standard safety protocols for Pd/C ignition risks).
  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Syntheses. Academic Press.
  • Sigma-Aldrich (Merck). (2023). Catalyst Filtration and Handling Guide. (Best practices for pyrophoric waste).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Melting Point Landscape of Fluorinated Phenylpropanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Physicochemical Properties in Fluorinated Drug Candidates

For researchers, scientists, and drug development professionals, the journey from a promising molecule to a viable therapeutic is paved with critical physicochemical assessments. Among these, the melting point stands as a fundamental yet crucial parameter. It offers a preliminary indication of a compound's purity, crystal lattice stability, and solubility, all of which have profound implications for formulation, bioavailability, and ultimately, therapeutic efficacy.[1]

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[2][3] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can significantly enhance a molecule's metabolic stability, binding affinity, and membrane permeability.[4] Phenylpropanoic acid scaffolds are prevalent in numerous therapeutic agents, and their fluorinated analogs represent a rich area for drug discovery. However, the seemingly subtle change in the position of a fluorine atom on the phenyl ring can lead to substantial differences in physical properties, including the melting point.

This guide provides a comparative analysis of the melting points of various fluorinated phenylpropanoic acid isomers. Due to the limited availability of comprehensive experimental data for all phenylpropanoic acid isomers, this guide will also leverage data from the closely related fluorinated phenylacetic acids to elucidate key trends and principles. Understanding these variations is not merely an academic exercise; it provides actionable insights for drug development, from early-stage candidate selection to formulation strategies.

Comparative Analysis of Melting Points

The melting point of a crystalline solid is dictated by the strength of its crystal lattice, which is a function of intermolecular forces such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces. The position of fluorine atoms on the phenyl ring influences these forces by altering the molecule's symmetry, polarity, and ability to pack efficiently in the solid state.

Below is a compilation of available melting point data for a selection of fluorinated phenylpropanoic and phenylacetic acid isomers. The data for phenylacetic acids are included to provide a broader context for understanding the impact of fluorination patterns.

Table 1: Melting Points of Fluorinated Phenylpropanoic Acid Isomers

Compound NameSubstitution PatternMelting Point (°C)
3-(4-Fluorophenyl)propionic acid4-Fluoro86 - 91[5][6]
3-(3,4-Difluorophenyl)propionic acid3,4-Difluoro48 - 54[7]
3-(3,5-Difluorophenyl)propanoic acid3,5-Difluoro59 - 61[8]

Table 2: Melting Points of Fluorinated Phenylacetic Acid Isomers (for comparative trend analysis)

Compound NameSubstitution PatternMelting Point (°C)
2-Fluorophenylacetic acid2-Fluoro60 - 62[9]
3-Fluorophenylacetic acid3-Fluoro42 - 44[10]
4-Fluorophenylacetic acid4-Fluoro81 - 85[11][12]
2,3-Difluorophenylacetic acid2,3-Difluoro116 - 119[13]
2,4-Difluorophenylacetic acid2,4-Difluoro115 - 118[14]
3,4-Difluorophenylacetic acid3,4-Difluoro46 - 52[7]
3,5-Difluorophenylacetic acid3,5-Difluoro67 - 81[2][6]
2,4,5-Trifluorophenylacetic acid2,4,5-Trifluoro121 - 125[4][5]
3,4,5-Trifluorophenylacetic acid3,4,5-Trifluoro70 - 73[3]
2,3,4,5,6-Pentafluorophenylacetic acidPentafluoro108 - 110[15]

Deciphering the Trends: The Influence of Fluorine's Position

The data, particularly from the more complete phenylacetic acid set, reveals distinct trends:

  • Symmetry and Packing: Highly symmetrical isomers often exhibit higher melting points. For instance, 4-fluorophenylacetic acid has a significantly higher melting point than its 2- and 3-isomers. The para-substitution allows for more efficient crystal packing, leading to stronger intermolecular interactions that require more energy to overcome.

  • Dipole Moments: The introduction of fluorine atoms creates a dipole moment in the molecule. The orientation of these dipoles in the crystal lattice plays a crucial role. In some cases, repulsive dipole-dipole interactions can disrupt efficient packing and lower the melting point.

  • Intermolecular Hydrogen Bonding: The carboxylic acid moiety is a potent hydrogen bond donor and acceptor. The presence of fluorine, with its high electronegativity, can influence the acidity of the carboxylic proton and the electron density of the carbonyl oxygen, thereby modulating the strength of the hydrogen-bonding network in the crystal.

G cluster_factors Factors Influencing Melting Point cluster_properties Resultant Physicochemical Property Symmetry Molecular Symmetry Packing Crystal Packing Efficiency Symmetry->Packing affects Intermolecular Intermolecular Forces Packing->Intermolecular influences strength of MP Melting Point Intermolecular->MP determines Hbond Hydrogen Bonding Hbond->Intermolecular Dipole Dipole-Dipole Interactions Dipole->Intermolecular VdW Van der Waals Forces VdW->Intermolecular caption Key determinants of a molecule's melting point.

Caption: Key determinants of a molecule's melting point.

Experimental Protocol: Capillary Melting Point Determination

Accurate and reproducible melting point determination is paramount. The capillary method remains a widely accepted and reliable technique.

Objective: To determine the melting point range of a solid crystalline sample.

Materials:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Sample to be analyzed (dried and finely powdered)

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Sample Preparation:

    • Ensure the sample is completely dry, as moisture can act as an impurity and depress the melting point.

    • If necessary, finely grind the crystalline sample to a powder using a mortar and pestle. This ensures uniform packing and heat transfer.

  • Loading the Capillary Tube:

    • Invert the open end of a capillary tube and press it into the powdered sample.

    • Gently tap the sealed end of the tube on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 2-3 mm. An excessive amount of sample can lead to a broader melting range.

  • Melting Point Determination:

    • Insert the loaded capillary tube into the heating block of the melting point apparatus.

    • Set the apparatus to a rapid heating rate (e.g., 10-15 °C/minute) to obtain a preliminary, approximate melting point.

    • Allow the apparatus to cool.

    • For an accurate measurement, set the heating rate to a slow and steady 1-2 °C/minute, starting from a temperature approximately 15-20 °C below the approximate melting point.

    • Observe the sample through the magnifying lens.

  • Recording the Melting Range:

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Continue heating and record the temperature at which the last solid crystal melts (the clear point).

    • The melting point is reported as a range from the onset to the clear point. A narrow melting range (0.5-2 °C) is indicative of a pure compound.

Sources

Technical Guide: Distinguishing 3-(2-Chloro-3-fluorophenyl)propanoic Acid from Cinnamic Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of pharmaceutical intermediates, 3-(2-Chloro-3-fluorophenyl)propanoic acid (Target) is typically generated via the catalytic hydrogenation of 3-(2-Chloro-3-fluorophenyl)acrylic acid (Precursor). Because these two molecules share an identical aromatic core and polarity profile, they often co-elute in standard generic HPLC gradients, leading to "hidden" impurities that compromise Structure-Activity Relationship (SAR) data.

This guide provides a definitive, multi-modal analytical strategy to distinguish the saturated product from its unsaturated precursor, ensuring high-purity isolation for downstream drug development.

The Synthetic Context & Challenge

The core challenge lies in the reduction of the


-unsaturated alkene. Incomplete hydrogenation results in residual cinnamic derivative (acrylic acid), which acts as a Michael acceptor—a potentially genotoxic impurity that must be strictly controlled.
Visualization: Hydrogenation Pathway & Structural Divergence

Hydrogenation_Pathway cluster_features Key Structural Differentiators Precursor PRECURSOR 3-(2-Chloro-3-fluorophenyl) acrylic acid (Unsaturated / Planar) Reaction Catalytic Hydrogenation (H2, Pd/C or Pt/C) Precursor->Reaction Reduction of C=C Diff1 Conjugation: High UV Abs (254nm) Precursor->Diff1 Target TARGET 3-(2-Chloro-3-fluorophenyl) propanoic acid (Saturated / Flexible) Reaction->Target +2H Diff2 Conjugation: Low UV Abs (254nm) Target->Diff2

Figure 1: The reduction of the alkene bridge removes pi-conjugation, altering both the UV absorption profile and the molecular geometry.

Spectroscopic Differentiation (NMR)

The Gold Standard for Structural Confirmation

Nuclear Magnetic Resonance (NMR) offers the most unambiguous distinction. The transformation from an alkene to an alkane shifts hybridization from


 to 

, dramatically altering the chemical shift and coupling constants.
Comparative NMR Data Table
FeaturePrecursor (Acrylic/Cinnamic)Target (Propanoic/Hydrocinnamic)Diagnostic Value
Vinylic/Aliphatic Region

6.3 - 7.8 ppm

2.5 - 3.0 ppm
Critical
Multiplicity Two Doublets (

)
Two Triplets (

) or Multiplets (

)
Critical
Coupling Constant (

)
~16 Hz (Trans-alkene characteristic)~7-8 Hz (Vicinal methylene)Confirms stereochemistry
Aromatic Region Spread due to conjugationCompressed/Shifted upfieldSupportive
Detailed Analysis
  • The Precursor (Acrylic): Look for the characteristic trans-coupling of the vinylic protons. You will see a doublet at

    
     ppm and another at 
    
    
    
    ppm with a large coupling constant (
    
    
    Hz). The conjugation deshields the
    
    
    -proton (closer to the ring), pushing it downfield.
  • The Target (Propanoic): The vinylic signals disappear completely. They are replaced by an

    
     or 
    
    
    
    system
    in the upfield aliphatic region (
    
    
    ppm). These typically appear as two triplets integrating to 2H each.

Expert Insight: If you observe small doublets in the 6.0–7.0 ppm region of your "purified" target, you have residual starting material. Integration of these peaks against the aromatic protons allows for quantitative calculation of molar purity.

Chromatographic Separation (HPLC/UPLC)

The Quantification Method

While NMR confirms structure, HPLC is required for purity quantification. The loss of the double bond breaks the conjugation between the carboxylic acid and the aromatic ring, significantly lowering the UV extinction coefficient.

Method Development Strategy
  • Column: C18 (Octadecyl) is standard. However, a Phenyl-Hexyl column often provides better separation for halo-aromatics due to pi-pi interactions which differ between the planar acrylic acid and the flexible propanoic acid.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

  • Detection Wavelength (Critical):

    • 254 nm: The Precursor absorbs strongly here. The Target absorbs weakly.

    • 210 nm: Both compounds absorb, but the Target is best quantified here.

HPLC Performance Comparison
ParameterPrecursor (Acrylic)Target (Propanoic)Operational Note
Retention Time (RT) Generally Later (in acidic C18)Generally Earlier The double bond often increases interaction with C18 phases relative to the more polar/flexible alkane chain in acidic media, though this can invert based on pH.
UV

~270 - 290 nm (Red-shifted)< 220 nm (Benzenoid band only)Primary Differentiator
Response Factor High at 254 nmLow at 254 nmQuantifying the target at 254 nm will drastically underestimate its concentration.
Visualization: Analytical Decision Tree

Decision_Tree Start Sample Analysis UV_Check Check UV Spectrum (PDA) Start->UV_Check Lambda_High Max Abs > 260nm? UV_Check->Lambda_High Yes_High YES: Conjugation Present Likely Precursor Lambda_High->Yes_High High Conjugation No_High NO: Benzenoid Only Likely Target Lambda_High->No_High Low Conjugation Confirm Confirmation via NMR Yes_High->Confirm No_High->Confirm Result Check 6.0-8.0 ppm region for 16Hz Doublets Confirm->Result

Figure 2: Workflow for rapid identification using Photodiode Array (PDA) detection followed by NMR confirmation.

Functional & Physical Analysis[1][2][3][4]

For quick benchtop verification without expensive instrumentation, physical properties provide immediate clues.

Melting Point (MP)
  • Precursor (Acrylic): Rigid, planar structure leads to efficient crystal packing.

    • Trend: Higher Melting Point (Typically >100°C for halogenated cinnamic acids).

  • Target (Propanoic): Flexible alkyl chain disrupts crystal lattice energy.

    • Trend: Lower Melting Point (Often 30-50°C lower than the precursor).

Infrared Spectroscopy (FT-IR)[4]
  • C=O Stretch:

    • Precursor: Conjugated Carbonyl. The resonance character weakens the C=O bond, shifting the stretch to a lower wavenumber (~1680 cm⁻¹) .

    • Target: Non-conjugated Carbonyl. Standard carboxylic acid stretch at higher wavenumber (~1700-1710 cm⁻¹) .

  • C=C Stretch:

    • Precursor: Distinct absorption at ~1630 cm⁻¹ .

    • Target: Absent.

Validated Experimental Protocol

A. Sample Preparation for HPLC[5][6][7]
  • Solvent: Dissolve 1 mg of sample in 1 mL of 50:50 Water:Acetonitrile.

  • Filtration: Filter through a 0.22 µm PTFE filter (removes Pd/C catalyst fines which can damage columns).

  • Blank: Run a blank injection to clear system ghosts.

B. HPLC Method Parameters
  • Column: Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm) or equivalent.

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C.

  • Detector: PDA (Scan 200-400 nm). Extract chromatograms at 210 nm (for Target) and 280 nm (for Precursor).

  • Gradient:

    • 0 min: 10% B

    • 15 min: 90% B

    • 20 min: 90% B

    • (A = 0.1% Formic Acid in Water; B = Acetonitrile)

C. Interpretation
  • Overlay the 210 nm and 280 nm traces.

  • The Target peak will dominate at 210 nm but effectively vanish or diminish significantly at 280 nm.

  • Any peak retaining strong absorbance at 280 nm is likely unreacted Precursor .

References

  • Sigma-Aldrich. 3-(3-Chloro-2-fluorophenyl)acrylic acid Product Specification. Accessed 2023.

  • Royal Society of Chemistry (RSC). Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid. (2020).

  • Doc Brown's Chemistry. Interpretation of the NMR spectra of Cinnamic Acid. (General mechanistic reference for acrylic vs propanoic shifts).

  • National Institutes of Health (NIH). Spectroscopic (FT-IR, FT-Raman, 1H- and 13C-NMR) Study of trans o-Coumaric Acid. (Reference for vibrational shifts in conjugated vs non-conjugated systems).

  • SIELC Technologies. Separation of Cinnamic acid on Newcrom R1 HPLC column. (Methodology for acidic mobile phases).

Sources

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